N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic organic compound that features both indole and tetrazole moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and antimicrobial properties . Tetrazole derivatives are often used in medicinal chemistry due to their bioisosteric properties, which can mimic carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The indole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl linker.
Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Coupling Reaction: Finally, the indole and tetrazole moieties are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide .
- N-[2-(1H-Indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide .
Uniqueness
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to its specific combination of indole and tetrazole moieties, which confer distinct biological activities and chemical reactivity . This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H18N6O |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(4-methylindol-1-yl)ethyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H18N6O/c1-14-3-2-4-18-17(14)9-11-24(18)12-10-20-19(26)15-5-7-16(8-6-15)25-13-21-22-23-25/h2-9,11,13H,10,12H2,1H3,(H,20,26) |
InChI Key |
KUQVPRIQXXVRMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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